molecular formula C24H23NO5S B4031165 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate

2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate

Cat. No.: B4031165
M. Wt: 437.5 g/mol
InChI Key: SCXXOMIXPOVDLZ-UHFFFAOYSA-N
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Description

2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate is a complex organic compound that features a thiophene ring, an ethoxyphenyl group, and a phenylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of o-hydroxyacetophenone with carbon disulfide and potassium carbonate in the presence of bromoethane, followed by further reactions with 2-acetylthiophene and t-butyl potassium oxide in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiophene ring and the phenylbutanoate moiety may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the thiophene ring and the phenylbutanoate moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 2-(4-ethoxyanilino)-4-oxo-4-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-2-29-19-12-10-18(11-13-19)25-20(15-21(26)17-7-4-3-5-8-17)24(28)30-16-22(27)23-9-6-14-31-23/h3-14,20,25H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXXOMIXPOVDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate
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2-Oxo-2-(thiophen-2-yl)ethyl 2-[(4-ethoxyphenyl)amino]-4-oxo-4-phenylbutanoate

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